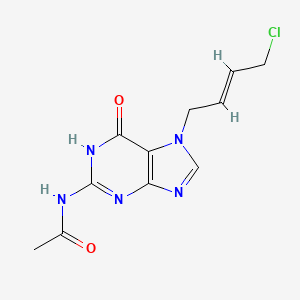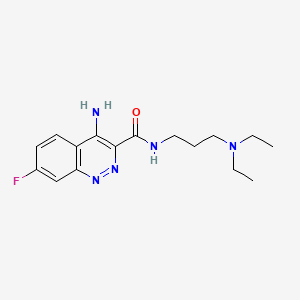
Dibenzylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylcarbamic acid is an organic compound characterized by the presence of a carbamic acid functional group attached to two benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzylcarbamic acid can be synthesized through the reaction of benzylamine with carbon dioxide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under mild conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{NH})_2\text{COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between benzylamine and carbon dioxide. The process may also include steps for purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of benzyl carbamate and other oxidation products.
Reduction: The compound can be reduced to form benzylamine and other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzyl carbamate and benzaldehyde.
Reduction: Benzylamine and other amines.
Substitution: Substituted carbamic acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibenzylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other carbamic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibenzylcarbamic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Dibutylcarbamic Acid: Similar in structure but with butyl groups instead of benzyl groups.
N,N-Diethylcarbamic Acid: Contains ethyl groups instead of benzyl groups.
Phenylcarbamic Acid: Has a phenyl group attached to the carbamic acid functional group.
Uniqueness: Dibenzylcarbamic acid is unique due to the presence of two benzyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other carbamic acids and suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
292865-97-5 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
dibenzylcarbamic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI-Schlüssel |
CHZKQSFSRJPGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)

![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)


![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)





